molecular formula C23H23N5O2 B11031760 (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031760
M. Wt: 401.5 g/mol
InChI Key: KEZCYNYQAPTLRY-UHFFFAOYSA-N
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Description

(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines benzimidazole and pyrroloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the hydrazinylidene intermediate. The final step involves the cyclization and functionalization to obtain the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.

    Pyrroloquinoline derivatives: Compounds with the pyrroloquinoline structure may have comparable chemical properties and applications.

Uniqueness

(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combined structure of benzimidazole and pyrroloquinoline, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yldiazenyl)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C23H23N5O2/c1-5-30-14-10-15-13(2)12-23(3,4)28-20(15)16(11-14)19(21(28)29)26-27-22-24-17-8-6-7-9-18(17)25-22/h6-12,29H,5H2,1-4H3,(H,24,25)

InChI Key

KEZCYNYQAPTLRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC4=NC5=CC=CC=C5N4)O)(C)C)C

Origin of Product

United States

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